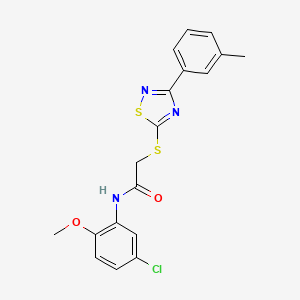

N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

説明

This compound features a thiadiazole core substituted with a meta-tolyl group at position 3 and a thioacetamide side chain linked to a 5-chloro-2-methoxyphenyl moiety.

特性

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S2/c1-11-4-3-5-12(8-11)17-21-18(26-22-17)25-10-16(23)20-14-9-13(19)6-7-15(14)24-2/h3-9H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJODTKMBYPXPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting m-tolyl hydrazine with carbon disulfide and an oxidizing agent such as hydrogen peroxide under acidic conditions.

Thioether Formation: The thiadiazole derivative is then reacted with 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide in the presence of a base like sodium hydride or potassium carbonate to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, leading to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂), sulfonating agents (SO₃/H₂SO₄)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, reduced thiadiazole derivatives

Substitution: Nitro, halo, and sulfonyl derivatives

科学的研究の応用

N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with pharmaceutical relevance.

作用機序

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring is known to inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. Additionally, the compound’s ability to form reactive intermediates can lead to the generation of oxidative stress within cells, contributing to its antimicrobial and anticancer properties.

類似化合物との比較

Anticancer Activity Against HepG-2 Cell Line

- Target Compound: Limited direct data on its anticancer activity is available. However, structurally related thiadiazole-acetamide hybrids, such as compound 7b (IC~50~ = 1.61 ± 1.92 μg/mL) and compound 11 (IC~50~ = 1.98 ± 1.22 μg/mL) from , exhibit potent activity against HepG-2 cells .

- Structural Insights: The absence of a triazinoindole or pyrimidine moiety in the target compound may reduce cytotoxicity compared to analogs like N-(4-phenoxyphenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (24) (), which has high purity (>95%) and likely enhanced stability .

Enzyme Inhibition (CDK5/p25)

- Target Compound: No explicit data on CDK5/p25 inhibition. However, N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC~50~ = 42 ± 1 nM, ) demonstrates high potency, suggesting that triazolo-thiadiazole hybrids may outperform simple thiadiazole derivatives .

- Substituent Effects : The meta-tolyl group in the target compound may enhance hydrophobic interactions compared to para-substituted analogs, but the lack of a triazole ring could limit kinase affinity .

Structural and Functional Analogues

Table 1: Key Structural Comparisons

生物活性

N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications based on recent research findings.

Structural Overview

The compound features a thiadiazole ring , which is associated with various biological activities, including antimicrobial and anticancer properties. The presence of an acetamide group enhances its pharmacological profile, while the chloro and methoxy substituents on the aromatic rings contribute to its structural diversity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide demonstrate considerable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds may be comparable to established antibiotics like sulfamethoxazole .

| Compound | Activity Against | Reference |

|---|---|---|

| Thiadiazole Derivatives | E. coli, S. aureus | |

| N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | Antibacterial potential |

Anticancer Properties

The anticancer activity of this compound is noteworthy. Studies have highlighted that thiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. The specific interactions of N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide with cellular targets may modulate pathways involved in tumor growth and survival .

| Study | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Wei et al. | HeLa | 0.9 | |

| Mavrova et al. | Various Tumor Lines | Micromolar concentrations |

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. While specific data on N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is limited, the structural characteristics suggest potential efficacy in modulating inflammatory pathways .

The biological activity of N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be attributed to several mechanisms:

- Hydrogen Bonding : The compound can form hydrogen bonds with target proteins, enhancing binding affinity.

- Hydrophobic Interactions : The aromatic rings contribute to hydrophobic interactions with lipid membranes or protein pockets.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes critical for microbial survival or cancer cell proliferation .

Synthesis

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multi-step organic reactions incorporating thiadiazole formation followed by acetamide coupling. Common reagents include lithium aluminum hydride for reductions and electrophiles like bromine for substitutions.

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

-

Andanappa et al. (2011) : Reported significant antibacterial activity against E. coli and S. aureus for various thiadiazole derivatives.

"Compounds showed a high degree of antibacterial activity comparable to that of sulfamethoxazole" .

- Karegoudar et al. : Evaluated new 1,2,4-triazolo thiadiazoles and found moderate to good antibacterial and antifungal activities against pathogenic strains.

- Wei et al. : Demonstrated potent anticancer activities in vitro against HeLa cells with IC50 values indicating strong inhibitory effects.

Q & A

Q. How can enantiomeric purity be ensured if chiral centers are introduced during derivatization?

- Chiral Analysis :

- HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases .

- Polarimetry : Confirm specific rotation values against racemic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。